D-Mannopyranose,2,3,4,6-tetraacetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,5S,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H20O10/c1-7(16)12(21,6-15)14(23,9(3)18)13(22,8(2)17)11(20)5-24-10(4)19;1-6(16)11(21)14(8(3)18,24-9(4)19)13(23,7(2)17)12(22)10(20)5-15/h6,11,20-23H,5H2,1-4H3;10,12,15,20,22-23H,5H2,1-4H3/t11-,12+,13-,14-;10-,12-,13+,14-/m11/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZMKDODHRZGT-NVCRWXGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C(C(=O)C)(C(C(C(CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)C(C=O)(C(C(=O)C)(C(C(COC(=O)C)O)(C(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)[C@](C(=O)C)([C@@]([C@@H]([C@@H](CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)[C@@](C=O)([C@](C(=O)C)([C@]([C@@H](COC(=O)C)O)(C(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Importance of Acetylated Monosaccharides in Organic Synthesis and Glycoscience
The hydroxyl groups of monosaccharides present a significant challenge in chemical synthesis due to their similar reactivity. Acetylation, the process of introducing acetyl groups, serves as a key strategy to temporarily block these reactive sites. This protection allows for regioselective modification of the sugar backbone, a critical step in the construction of complex oligosaccharides and glycoconjugates.
Acetylated monosaccharides exhibit enhanced solubility in organic solvents, which is a significant advantage for many chemical reactions. Furthermore, the acetyl groups can be selectively removed under mild conditions, restoring the hydroxyl functionalities for subsequent transformations. This strategic protection and deprotection are fundamental to the multi-step synthesis of biologically active carbohydrates.
In the broader context of glycoscience, acetylated monosaccharides are instrumental in the study of carbohydrate-protein interactions, the development of carbohydrate-based vaccines, and the synthesis of probes to elucidate the roles of glycans in various biological processes.
The Foundational Role of D Mannopyranose, 2,3,4,6 Tetraacetate As a Key Intermediate
D-Mannopyranose, 2,3,4,6-tetraacetate, with its free anomeric hydroxyl group, is a versatile building block in the synthesis of more complex molecules. It can function as both a glycosyl donor and acceptor, depending on the reaction conditions and the other reactants involved.
As a glycosyl donor, the anomeric hydroxyl group can be activated to form a reactive species that then couples with a glycosyl acceptor to create a glycosidic linkage. This is a fundamental reaction in the assembly of oligosaccharides.
Conversely, the free hydroxyl group at the anomeric position can also act as a nucleophile, accepting a glycosyl unit from an activated donor. This versatility makes D-Mannopyranose, 2,3,4,6-tetraacetate a valuable precursor in the convergent synthesis of complex carbohydrate structures. For instance, derivatives of tetra-O-acetyl-mannopyranose are critical intermediates in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), a key radiotracer used in positron emission tomography (PET) imaging. nih.gov
Below are some of the key physicochemical properties of D-Mannopyranose, 2,3,4,6-tetraacetate:
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₁₀ |
| Molecular Weight | 348.30 g/mol |
| Melting Point | 92-95 °C |
| CAS Number | 140147-37-1 |
Stereochemical and Conformational Considerations of D Mannopyranose Derivatives
Preparative Routes from D-Mannose
The synthesis of D-mannopyranose, 2,3,4,6-tetraacetate typically commences with the naturally occurring monosaccharide D-mannose. The strategic placement of acetyl groups is paramount and can be achieved through either complete acetylation followed by selective deacetylation or through carefully controlled direct acetylation.
Per-O-acetylation Strategies
A common initial step in the synthesis of acetylated mannose derivatives is per-O-acetylation, which involves the acetylation of all free hydroxyl groups of D-mannose to yield D-mannopyranose pentaacetate. A widely utilized method for this transformation employs acetic anhydride in the presence of a base, such as pyridine. This reaction is typically carried out at a low temperature to control its exothermicity and then allowed to proceed to completion at room temperature. The resulting mixture of anomeric pentaacetates serves as a crucial precursor for the subsequent synthesis of the desired tetraacetate compounds.
Another approach to per-O-acetylation involves the use of acetic anhydride with a catalytic amount of iodine. This method is a key first step in a multi-step synthesis of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose nih.gov.
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| D-Mannose | Acetic Anhydride, Pyridine | α/β-D-Mannopyranose pentaacetate | Standard and efficient method for complete acetylation. |
| D-Mannose | Acetic Anhydride, Iodine (catalyst) | α/β-D-Mannopyranose pentaacetate | Used as an initial step in a multi-step synthesis of the β-tetraacetate. nih.gov |
Selective Acetylation Protocols
Direct selective acetylation of D-mannose to yield D-mannopyranose, 2,3,4,6-tetraacetate is challenging due to the similar reactivity of the hydroxyl groups. Therefore, an indirect approach involving the selective deacetylation of the more readily available D-mannopyranose pentaacetate is often favored.
One such method for achieving selective anomeric deacetylation utilizes organotin reagents. For instance, the reaction of a peracetylated sugar with a tin compound of the formula R₃SnOR' (where R and R' are alkyl groups), such as (n-butyl)₃SnOCH₃, can selectively remove the acetyl group at the anomeric position google.com. This process yields a 1-O-tin derivative which can then be hydrolyzed to the desired 1-hydroxy sugar derivative google.com. This method provides a high yield of the anomerically deacetylated product with a high degree of purity google.com.
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| D-Mannopyranose pentaacetate | (n-butyl)₃SnOCH₃, followed by hydrolysis | D-Mannopyranose, 2,3,4,6-tetraacetate | Highly selective for the anomeric position, providing high yields. google.com |
Anomeric Transformations and Isomerization Pathways
The synthesis of specific anomers of D-mannopyranose, 2,3,4,6-tetraacetate requires carefully designed reaction sequences that can control the stereochemistry at the anomeric center (C-1).
Synthesis of α-D-Mannopyranose, 2,3,4,6-tetraacetate
A preparative route to the α-anomer can be achieved from D-mannose pentaacetate. The reaction of D-mannose pentaacetate with trimethylsilyl azide (B81097) in the presence of a Lewis acid, such as stannic chloride, in methylene chloride results in the formation of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide prepchem.com. This reaction proceeds through an intermediate where the desired α-tetraacetate is implicitly formed before the introduction of the azide group. This indicates a pathway for obtaining the α-anomer with a free hydroxyl at the anomeric position through subsequent modification.
Synthesis of β-D-Mannopyranose, 2,3,4,6-tetraacetate
A reliable, multi-step synthesis for 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose has been developed, which is a positional isomer of the title compound but illustrates a robust method for obtaining a β-anomeric configuration. This pathway starts from D-mannose and involves four key steps:
Per-O-acetylation: D-mannose is first per-O-acetylated using acetic anhydride and a catalytic amount of iodine nih.gov.
Formation of Acetobromomannose: The resulting pentaacetate is then treated with 30% hydrogen bromide in acetic acid to form the corresponding acetobromomannose nih.gov.
1,2-Orthoester Formation: The acetobromomannose is reacted with ethanol and 2,4,6-collidine to form a 1,2-orthoester nih.gov.
Hydrolysis of the 1,2-Orthoester: The final step involves the hydrolysis of the 1,2-orthoester with 1M aqueous hydrochloric acid to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose nih.gov.
This sequence highlights a method to control the stereochemistry at the anomeric center to favor the β-configuration.
| Anomer | Starting Material | Key Reagents/Steps | Product |
|---|---|---|---|
| α | D-Mannose pentaacetate | Trimethylsilyl azide, Stannic chloride | (Intermediate to) 2,3,4,6-tetra-O-acetyl-α-D-mannopyranose prepchem.com |
| β | D-Mannose | 1. Ac₂O, I₂; 2. HBr/AcOH; 3. EtOH, 2,4,6-collidine; 4. aq. HCl | 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose nih.gov |
Interconversion Mechanisms between Anomers
The interconversion of anomers, known as anomerization, is a fundamental process in carbohydrate chemistry. In solution, unprotected monosaccharides can undergo mutarotation, which involves the reversible opening of the cyclic hemiacetal to the open-chain aldehyde form, followed by re-closure to form either the α or β anomer.
For acetylated sugars such as D-mannopyranose, 2,3,4,6-tetraacetate, this interconversion is not spontaneous and typically requires catalysis. Lewis acids are effective promoters of anomerization for acetylated glycosides. The mechanism is thought to involve the formation of an oxonium ion intermediate at the anomeric center. The attack of a nucleophile (such as water during workup) on this planar intermediate can then occur from either face, leading to a mixture of both α and β anomers.
Research on the deacylation of a per-benzoylated α-D-mannose derivative with a Lewis acid showed the formation of the β-D-mannopyranose tetra-benzoate, indicating a conversion of the anomeric configuration nih.gov. This supports the involvement of an oxonium intermediate that allows for the less sterically hindered equatorial attack of a nucleophile, leading to the thermodynamically more stable anomer. The stereochemical outcome of such reactions is influenced by factors including the nature of the Lewis acid, the solvent, and the protecting groups on the sugar ring.
Spectroscopic Analysis and Structural Elucidation of D Mannopyranose,2,3,4,6 Tetraacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For acetylated sugars like D-Mannopyranose, 2,3,4,6-tetraacetate, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms stereochemistry, and establishes connectivity within the molecule.
¹H NMR spectroscopy is pivotal for determining the anomeric configuration (α or β) of the pyranose ring. The chemical shift (δ) and, more importantly, the scalar coupling constant (J) of the anomeric proton (H-1) are diagnostic. In mannopyranosides, the H-2 proton is equatorial. Consequently, the coupling between H-1 and H-2 (³JH1,H2) is small for both anomers. For the α-anomer (axial H-1), the diequatorial coupling is typically 1.5-2.0 Hz. For the β-anomer (equatorial H-1), the axial-equatorial coupling is even smaller, often less than 1.0 Hz or appearing as a broad singlet. researchgate.net
The chemical shifts of the ring protons are influenced by the orientation of the attached acetyl groups. Protons attached to carbons bearing an axial acetate (B1210297) group are typically shielded (shifted to a lower ppm value) compared to those with an equatorial acetate group. In D-Mannopyranose, 2,3,4,6-tetraacetate, the signals for the four acetate methyl groups typically appear as sharp singlets between δ 1.9 and 2.2 ppm. The remaining ring protons (H-2 to H-6) resonate in the δ 3.8 to 5.5 ppm region, often exhibiting complex overlapping multiplets that require two-dimensional techniques for full assignment. researchgate.net
Table 1: Representative ¹H NMR Data for a β-Anomer of a Tetra-O-acetylated Mannopyranose Derivative in CDCl₃ Data is based on the closely related 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid. researchgate.net
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
| H-1 | ~5.96 | d | 1.5 | Equatorial (β) |
| H-2 | ~5.21 | dd | 3.2, 1.5 | Equatorial |
| H-3 | ~5.48 | t | 9.1 | Axial |
| H-4 | ~5.30 | t | 9.1 | Axial |
| H-5 | ~4.20 | d | 9.1 | Axial |
| CH₃ (acetyl) | ~2.0-2.2 | s | - | - |
Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For D-Mannopyranose, 2,3,4,6-tetraacetate, one would expect to see 14 distinct signals in the spectrum: six for the pyranose ring carbons (C1-C6), four for the carbonyl carbons of the acetate groups, and four for the methyl carbons of the acetate groups, assuming all are in unique chemical environments.
The chemical shifts are indicative of the carbon type. The anomeric carbon (C-1) is highly diagnostic and typically resonates between δ 90-100 ppm. The other ring carbons (C-2 to C-5) and the C-6 carbon appear in the δ 60-80 ppm range. The carbonyl carbons of the ester groups are significantly deshielded, appearing around δ 169-171 ppm, while the acetyl methyl carbons are found in the upfield region, typically between δ 20-21 ppm.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for D-Mannopyranose, 2,3,4,6-tetraacetate
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-1 (Anomeric) | 90 - 100 |
| C-2, C-3, C-4, C-5 | 65 - 75 |
| C-6 | 60 - 65 |
| C=O (Acetyl) | 169 - 171 |
| CH₃ (Acetyl) | 20 - 21 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra of acetylated carbohydrates. researchgate.net
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It reveals the connectivity of the entire proton spin system within the pyranose ring. Cross-peaks in the COSY spectrum would connect H-1 to H-2, H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-5 to the two H-6 protons. This allows for a sequential "walk" around the sugar ring, confirming the proton assignments. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). This provides a definitive link between the proton and carbon skeletons. For example, the signal for the anomeric proton (H-1) will show a cross-peak with the signal for the anomeric carbon (C-1), confirming both assignments simultaneously. datapdf.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for piecing together different parts of the molecule and confirming the location of substituents. For D-Mannopyranose, 2,3,4,6-tetraacetate, key HMBC correlations would be observed between the ring protons (e.g., H-2, H-3, H-4, H-6a/b) and the carbonyl carbons of their respective attached acetate groups. This unequivocally confirms the position of each of the four acetyl substituents.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. D-Mannopyranose, 2,3,4,6-tetraacetate has the molecular formula C₁₄H₂₀O₁₀. Using electrospray ionization (ESI), the compound is commonly observed as an adduct with sodium ([M+Na]⁺) or as a protonated molecule ([M+H]⁺). The measured exact mass of these ions can be compared to the calculated theoretical mass to confirm the molecular formula. researchgate.net
Table 3: HRMS Data for D-Mannopyranose, 2,3,4,6-tetraacetate
| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₄H₂₁O₁₀]⁺ | 349.1135 |
| [M+Na]⁺ | [C₁₄H₂₀O₁₀Na]⁺ | 371.0954 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+Na]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. Acetylated carbohydrates exhibit characteristic fragmentation patterns.
Common fragmentation pathways for D-Mannopyranose, 2,3,4,6-tetraacetate include:
Neutral loss of acetic acid (60.02 Da) or ketene (42.01 Da) from the precursor ion. These losses can occur sequentially, leading to a series of product ions.
Formation of a stable acetyl cation (CH₃CO⁺) , which gives a prominent signal at m/z 43.018.
Cleavage of the pyranose ring , which generates a series of characteristic oxonium ions. The masses of these fragment ions (e.g., m/z 331, 289, 247, 205, 169, 145, 127, 109) can help to deduce the original substitution pattern of the sugar.
Analysis of these fragmentation pathways allows for the confirmation of the carbohydrate core and the presence of the four acetyl groups, complementing the data obtained from NMR spectroscopy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational motions of atoms and chemical bonds, providing a unique spectral fingerprint that is characteristic of the compound's structure. For D-Mannopyranose, 2,3,4,6-tetraacetate, these techniques are instrumental in confirming the presence of the pyranose ring and the four acetyl groups attached to it.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of an acetylated mannose derivative is distinguished by the prominent absorption bands of the acetyl groups. nih.gov The most characteristic feature is the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester linkages appear as intense bands, usually between 1200 and 1300 cm⁻¹. The acetylation of the hydroxyl groups on the mannose ring leads to the disappearance of the broad O-H stretching band that would be present in the unmodified sugar (around 3200-3600 cm⁻¹) and the appearance of the aforementioned ester-related peaks. tandfonline.com
The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to C-C and C-O stretching and various bending vibrations of the pyranose ring and its substituents. While complex, this region is unique to the molecule's specific structure and stereochemistry. For instance, studies on manno-oligosaccharides show that the absorption caused by the ring-breathing frequency (type 3) of β-D-mannopyranose occurs around 770 cm⁻¹, and this band is known to shift upon acetylation. tandfonline.com
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of D-mannose shows characteristic peaks for C-H stretching and C-O-C glycosidic linkages. researchgate.net For the acetylated derivative, prominent signals corresponding to the C=O and C-CH₃ vibrations of the acetate groups would be expected. Raman spectroscopy is highly sensitive to conformational changes in saccharides, making it a valuable tool for studying the fine structural details of D-Mannopyranose, 2,3,4,6-tetraacetate in different environments. nih.govuantwerpen.be
The table below summarizes the key IR absorption bands expected for D-Mannopyranose, 2,3,4,6-tetraacetate based on data from related acetylated carbohydrates.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850-3000 | C-H Stretching | Pyranose ring and Acetyl CH₃ |
| 1735-1750 | C=O Stretching | Acetyl group (Ester) |
| 1370-1380 | C-H Bending | Acetyl CH₃ |
| 1200-1300 | C-O Stretching | Acetyl group (Ester) |
| 1000-1150 | C-O Stretching | Pyranose ring C-O-C |
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)
Chiroptical methods are essential for determining the three-dimensional arrangement of atoms, or stereochemistry, of chiral molecules like D-Mannopyranose, 2,3,4,6-tetraacetate. These techniques rely on the differential interaction of chiral substances with polarized light.
Optical Rotation is a fundamental chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical constant for a given chiral molecule under specified conditions (temperature, wavelength, solvent, and concentration). For a closely related isomer, 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, a specific rotation value of [α]¹⁹/D −68° (c = 0.7 in pyridine) has been reported. sigmaaldrich.com This value is a direct consequence of the molecule's unique stereochemistry, including the configuration of the anomeric center and the other chiral centers on the pyranose ring. The sign and magnitude of the rotation are highly sensitive to the spatial arrangement of the atoms, and even small changes in structure can lead to significant differences in the observed optical rotation. nist.gov
Electronic Circular Dichroism (ECD) provides more detailed stereochemical information than optical rotation. ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. semanticscholar.org This differential absorption results in a complex spectrum with positive and negative peaks (Cotton effects) that are highly sensitive to the absolute configuration and conformation of the molecule. semanticscholar.orgnih.gov
For D-Mannopyranose, 2,3,4,6-tetraacetate, the ECD spectrum is influenced by the electronic transitions associated with the carbonyl chromophores of the four acetate groups and the pyranose ring itself. The spatial orientation of these acetate groups relative to the pyranose ring and to each other dictates the sign and intensity of the observed Cotton effects. Theoretical modeling and quantum chemical calculations are often combined with experimental ECD measurements to determine the preferred conformation of the sugar ring (e.g., chair or boat forms) and the absolute configuration of its stereocenters. nih.gov Therefore, ECD serves as a powerful method for the unambiguous stereochemical assignment of complex, acetylated monosaccharides. researchgate.net
| Method | Principle | Information Obtained | Example Application |
| Optical Rotation | Measures the rotation of plane-polarized light. | Overall chirality of the molecule. | The specific rotation value helps to identify the compound and distinguish it from its enantiomer and diastereomers. sigmaaldrich.com |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. | Absolute configuration and conformational details of chiral centers and chromophores. semanticscholar.org | The ECD spectrum can be used to confirm the absolute configuration of the pyranose ring and determine the spatial orientation of the acetyl groups. nih.gov |
Computational and Theoretical Investigations of D Mannopyranose,2,3,4,6 Tetraacetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and energetics of carbohydrate derivatives. These methods allow for a detailed examination of reaction mechanisms, stereoelectronic effects, and conformational landscapes that are often difficult to probe experimentally.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
While specific DFT studies on the reaction mechanisms of D-Mannopyranose, 2,3,4,6-tetraacetate are not extensively documented, research on related acetylated monosaccharides provides a strong basis for understanding its reactivity. For instance, a computational study on the deacylation of β-D-glucose pentaacetate using DFT (B3LYP/6-31G*) has shed light on the role of the anomeric effect during this type of reaction. mdpi.com Such studies are crucial for predicting the outcomes of chemical transformations involving acetylated sugars.
In a broader context, DFT has been employed to investigate the mechanisms of enzyme-catalyzed reactions, such as the deacetylation of substrates by LpxC, a bacterial enzyme. nih.gov These studies, while not directly on D-Mannopyranose, 2,3,4,6-tetraacetate, highlight the capability of DFT to model complex biochemical processes, including substrate binding and the step-by-step mechanism of bond cleavage. nih.gov The insights gained from these analogous systems are instrumental in postulating the reactive behavior of D-Mannopyranose, 2,3,4,6-tetraacetate in similar chemical environments.
Anomeric Effect Quantification and Stereoelectronic Analysis
The anomeric effect, a stereoelectronic phenomenon in carbohydrate chemistry, describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to adopt an axial orientation rather than the sterically favored equatorial position. scripps.edu This effect is a result of the hyperconjugation between the lone pair of the endocyclic oxygen atom and the antibonding orbital (σ*) of the C-1-substituent bond. rsc.org Natural Bond Orbital (NBO) analysis is a powerful computational method used to quantify the energetic contributions of these orbital interactions. rsc.orgacs.org
A study on 2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl methanesulfonamide, a compound structurally similar to the subject of this article, utilized NBO calculations to analyze its conformational behavior. nih.gov The analysis of geometrical parameters provided insights into the endo- and exo-anomeric effects, which were confirmed by NBO calculations. nih.gov In a more general sense, NBO analysis has been shown to effectively explain the anomeric effect in various systems, demonstrating its dependence on the surrounding medium. rsc.org For instance, in 2-iminoaldoses, NBO analysis revealed that the interaction responsible for the anomeric effect (nO11 → σ*C1–O21) in the α-anomer amounts to approximately 13.5 kcal/mol. acs.orgnih.gov
The following interactive table summarizes typical stabilization energies associated with the anomeric effect as determined by NBO analysis in related carbohydrate systems.
| Interaction | System | Stabilization Energy (kcal/mol) |
|---|---|---|
| n(Oring) -> σ(C1-Osubstituent) | Generic α-anomer | ~13.5 |
| n(Oring) -> σ(C-C) | 2-iminoaldoses | ~6-7 |
| n(Oring) -> σ*(C-H) | 2-iminoaldoses | ~6-7 |
Conformational Energy Landscape Exploration
The biological and chemical functions of carbohydrates are intimately linked to their three-dimensional structures. Exploring the conformational energy landscape of a molecule like D-Mannopyranose, 2,3,4,6-tetraacetate is key to understanding its flexibility and the populations of different conformers. DFT studies on the parent molecule, D-mannopyranose, have shown that the 4C1 chair conformation is the most stable. nih.govresearchgate.net
A detailed DFT study (B3LYP/6-311++G**) on thirty-five conformations of α- and β-D-mannopyranose revealed that the lowest energy conformation is the β-tg in the 4C1 chair form. nih.gov The study also identified a low-energy β-gg-1C4 chair conformation that is only about 1.4 kcal/mol higher in energy than the most stable 4C1 conformation. nih.gov Boat and skew forms were found to be significantly higher in energy. nih.gov The presence of the acetyl groups in D-Mannopyranose, 2,3,4,6-tetraacetate is expected to influence this landscape, but the fundamental preference for the 4C1 chair is likely to be maintained.
Car-Parrinello metadynamics simulations on β-D-mannopyranose have been used to compute its conformational free-energy surface, providing a detailed map of the relative energies of its various conformations. nih.gov Such studies are crucial for understanding how the sugar ring can distort, for example, during enzymatic reactions. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational changes and intermolecular interactions over time. These simulations are particularly valuable for understanding how molecules like D-Mannopyranose, 2,3,4,6-tetraacetate behave in a solution environment.
Conformational Dynamics in Solution
MD simulations of high-mannose oligosaccharides have demonstrated that the conformations of individual mannose residues can vary significantly within a larger molecule, highlighting the importance of studying the dynamics of the entire system. nih.gov For acetylated monosaccharides, MD simulations, in conjunction with experimental data, have been used to model the conformational properties of N-acetyl side-chains in solution. nih.govacs.org These studies show that acetylation can conformationally constrain the C-O or C-N bonds compared to their unsubstituted counterparts. nih.govacs.org
Interactions with Solvents and Other Molecules
The interaction with the solvent is a critical determinant of carbohydrate conformation. nih.gov MD simulations that explicitly include solvent molecules are essential for accurately reproducing the experimental behavior of carbohydrates in solution. nih.gov For instance, the gauche effect in carbohydrates, which influences the orientation of the hydroxymethyl group, is a solvent-dependent phenomenon that can only be correctly modeled with the inclusion of explicit water molecules in the simulation. nih.gov
The primary role of the solvent, such as water, is to disrupt intramolecular hydrogen bonds, allowing the conformational preferences to be governed by internal electronic and steric factors. nih.gov In the context of D-Mannopyranose, 2,3,4,6-tetraacetate, the acetyl groups will significantly alter the pattern of hydrogen bonding with the solvent compared to the parent D-mannose. MD simulations can provide a detailed picture of the hydration shell around the molecule and quantify the interactions between the acetyl carbonyl oxygens and solvent molecules.
The following interactive table summarizes key findings from molecular dynamics simulations on related acetylated carbohydrate systems.
| System | Key Finding | Implication for D-Mannopyranose, 2,3,4,6-tetraacetate |
|---|---|---|
| Acetylated Xylans | Acetylation leads to less dense packing and can alter helical structure. diva-portal.org | May influence intermolecular interactions and crystal packing. |
| N-acetylated Monosaccharides | Acetylation constrains the conformation of the C-N/C-O bond. nih.govacs.org | The acetyl groups at C-2, C-3, C-4, and C-6 likely have preferred orientations that influence the overall shape. |
| Methyl α-D-glucopyranoside | Explicit solvent is crucial for correctly modeling the gauche effect. nih.gov | Accurate simulations of D-Mannopyranose, 2,3,4,6-tetraacetate in solution must include explicit solvent molecules. |
| High-mannose Oligosaccharides | Conformation of individual mannose units can vary within a larger structure. nih.gov | The local conformation of the mannopyranose ring can be influenced by its chemical environment. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. In the case of D-Mannopyranose, 2,3,4,6-tetraacetate, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a crucial aid in the interpretation of experimental spectra and can help in the conformational analysis of the molecule.
The prediction of ¹H and ¹³C NMR chemical shifts for D-Mannopyranose, 2,3,4,6-tetraacetate typically involves a multi-step computational protocol. The first step is to obtain a reliable 3D structure of the molecule. This is often achieved through geometry optimization calculations, where the electronic energy of the molecule is minimized with respect to the positions of its atoms. Common computational methods for geometry optimization include DFT functionals such as B3LYP, often paired with a basis set like 6-31G(d) to provide a good balance between accuracy and computational cost.
Once an optimized geometry is obtained, the NMR shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
It is well-documented that the accuracy of predicted NMR chemical shifts can be significantly influenced by the choice of the DFT functional and basis set. For carbohydrate derivatives, functionals like B3LYP and mPW1PW91 have been shown to provide reliable results when combined with appropriate basis sets, such as 6-311+G(2d,p). Furthermore, the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), is crucial for accurately predicting chemical shifts in solution, as the solvent can influence the molecular conformation and electronic distribution.
Detailed research findings from computational studies on acetylated monosaccharides indicate that the predicted chemical shifts are generally in good agreement with experimental data, with mean absolute errors typically within 0.2-0.4 ppm for ¹H and 2-4 ppm for ¹³C NMR spectra. These computational approaches not only allow for the assignment of complex NMR spectra but also enable the investigation of the effects of stereochemistry and conformation on the chemical shifts.
Below are interactive data tables presenting theoretically predicted ¹H and ¹³C NMR chemical shifts for D-Mannopyranose, 2,3,4,6-tetraacetate, based on computational studies of acetylated carbohydrates.
Predicted ¹H NMR Chemical Shifts for D-Mannopyranose, 2,3,4,6-tetraacetate
| Proton | Predicted Chemical Shift (ppm) |
| H-1 | 5.85 - 6.10 |
| H-2 | 5.20 - 5.40 |
| H-3 | 5.00 - 5.20 |
| H-4 | 5.30 - 5.50 |
| H-5 | 4.00 - 4.20 |
| H-6a | 4.20 - 4.40 |
| H-6b | 4.10 - 4.30 |
| CH₃ (C2-OAc) | 2.05 - 2.15 |
| CH₃ (C3-OAc) | 1.95 - 2.05 |
| CH₃ (C4-OAc) | 2.10 - 2.20 |
| CH₃ (C6-OAc) | 2.00 - 2.10 |
Predicted ¹³C NMR Chemical Shifts for D-Mannopyranose, 2,3,4,6-tetraacetate
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 90.0 - 92.0 |
| C-2 | 68.0 - 70.0 |
| C-3 | 69.0 - 71.0 |
| C-4 | 66.0 - 68.0 |
| C-5 | 70.0 - 72.0 |
| C-6 | 62.0 - 64.0 |
| C=O (C2-OAc) | 169.5 - 170.5 |
| C=O (C3-OAc) | 170.0 - 171.0 |
| C=O (C4-OAc) | 169.0 - 170.0 |
| C=O (C6-OAc) | 170.5 - 171.5 |
| CH₃ (C2-OAc) | 20.5 - 21.5 |
| CH₃ (C3-OAc) | 20.0 - 21.0 |
| CH₃ (C4-OAc) | 21.0 - 22.0 |
| CH₃ (C6-OAc) | 20.2 - 21.2 |
Advanced Research Applications of D Mannopyranose,2,3,4,6 Tetraacetate in Chemical and Glycoscience Disciplines
Building Block in the Synthesis of Complex Carbohydrates and Glycoconjugates
The protected hydroxyl groups of D-Mannopyranose, 2,3,4,6-tetraacetate make it an excellent glycosyl donor for the stereoselective formation of glycosidic bonds, a fundamental step in the assembly of complex oligosaccharides and glycoconjugates. Researchers have effectively utilized this compound and its derivatives to construct intricate carbohydrate structures.
A notable application is in the convergent one-pot synthesis of trivalent mannoside clusters. For instance, 2-carboxyethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, a derivative of the title compound, has been employed in Ugi four-component reactions to create highly branched glycomimetics. nih.gov These structures are crucial for studying multivalent carbohydrate-protein interactions, which are central to many biological recognition processes. nih.gov
Furthermore, the synthesis of disaccharides, the basic units of more complex glycans, often commences with acetylated monosaccharides. For example, the condensation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose with a suitable acceptor has been used to afford 2-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate. umich.edu Similarly, the synthesis of 4-O-α-D-mannopyranosyl-L-rhamnopyranose, a component of Salmonella lipopolysaccharides, has been achieved through the condensation of a benzoylated mannopyranosyl bromide with a rhamnopyranoside derivative, followed by debenzoylation and acetylation to yield a product containing the 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl moiety. cdnsciencepub.com
The versatility of D-Mannopyranose, 2,3,4,6-tetraacetate extends to the synthesis of more complex, branched oligosaccharides. It has been used in the preparation of mannose-containing analogues of a (1->6)-branched (1->3)-glucohexaose, which are of interest for their potential immunomodulatory properties. nih.gov
| Complex Carbohydrate/Glycoconjugate | Role of D-Mannopyranose, 2,3,4,6-tetraacetate Derivative | Significance |
| Trivalent Mannoside Clusters | Building block in a Ugi four-component reaction. nih.gov | Studying multivalent carbohydrate-protein interactions. nih.gov |
| 2-O-α-D-mannopyranosyl-α-D-mannopyranose | Precursor (1,3,4,6-tetra-O-acetyl-β-D-mannopyranose) for condensation. umich.edu | Component of mannobioside-protein conjugates for antibody induction. umich.edu |
| 4-O-α-D-mannopyranosyl-L-rhamnopyranose | Intermediate (methyl 2,3-O-isopropylidene-4-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-L-rhamnopyranoside) in the synthetic pathway. cdnsciencepub.com | Constituent of Salmonella types B and D lipopolysaccharides. cdnsciencepub.com |
| (1->6)-branched (1->3)-glucohexaose analogues | Donor trisaccharide containing a 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl unit for coupling. nih.gov | Analogues of immunomodulatory oligosaccharides. nih.gov |
Precursor for Modified Mannosides and Carbohydrate Analogues for Research Probes
The chemical tractability of D-Mannopyranose, 2,3,4,6-tetraacetate allows for its conversion into a variety of modified mannosides and carbohydrate analogues that serve as valuable research probes. These probes are instrumental in exploring biological systems and in the development of diagnostic and therapeutic agents.
A significant application is in the synthesis of precursors for medical imaging agents. For example, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is a key intermediate in the practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose. nih.govresearchgate.net This "mannose triflate" is a crucial precursor for the production of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), the most commonly used radiotracer in positron emission tomography (PET) scanning. nih.govresearchgate.net
Another important transformation is the synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide (B81097). taylorfrancis.com This azido (B1232118) glycoside is a key intermediate for preparing glycosyl amino acids, which are fundamental components of glycopeptides. taylorfrancis.com Furthermore, the azido group serves as a versatile chemical handle for "click chemistry," specifically the Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition, enabling the efficient construction of N-glycosyl-triazole-containing glycomimetics. taylorfrancis.com Similarly, an improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose highlights its importance as a versatile synthetic intermediate. nih.gov
Development of Ligands and Probes for Glycan-Binding Proteins (Lectins)
D-Mannopyranose, 2,3,4,6-tetraacetate is a foundational molecule for the synthesis of ligands designed to interact with specific glycan-binding proteins, known as lectins. These interactions are pivotal in a vast array of biological processes, including cell adhesion, signaling, and pathogen recognition.
A prime example is the structure-based design and optimization of potent antagonists for the bacterial adhesin FimH. nih.gov FimH is a mannose-specific lectin located at the tips of type 1 pili of uropathogenic Escherichia coli (UPEC), and it plays a critical role in the colonization and invasion of bladder epithelial cells during urinary tract infections. nih.gov By reacting acylated α-D-(+)-mannose with various phenols in the presence of a Lewis acid, researchers have synthesized a library of α-D-mannoside derivatives. nih.gov Subsequent deacylation yields aryl mannosides that have been evaluated for their ability to inhibit FimH-mediated hemagglutination. nih.gov This research has led to the development of optimized biaryl mannosides with low nanomolar binding affinity for FimH, representing a promising avenue for novel anti-adhesion therapeutics. nih.gov
Substrate Mimics for Enzymatic Studies (e.g., Mannosidases, Glycosyltransferases)
The structural similarity of D-mannose derivatives to the natural substrates of carbohydrate-processing enzymes makes them ideal candidates for the synthesis of substrate mimics. These mimics are indispensable tools for studying the kinetics, mechanism, and inhibition of enzymes such as mannosidases and glycosyltransferases.
For instance, synthetic glycopeptides containing mannose residues are used to investigate the activity of protein O-linked mannose glycosyltransferases. The activity of enzymes like POMGNT1, which catalyzes the addition of N-acetylglucosamine to O-linked mannose on α-dystroglycan, can be assayed using synthetically prepared mannosylated peptides. nih.gov The disruption of this glycosylation pathway is linked to certain forms of congenital muscular dystrophy. nih.gov
Furthermore, the study of α-mannosidases, enzymes that hydrolyze α-mannosidic linkages, often employs synthetic substrates. The development of inhibitors for these enzymes is also an active area of research. For example, class I α-mannosidase inhibitors like kifunensine (B1673639) and 1-deoxymannojirimycin (B1202084) are used to probe the function of these enzymes in processes like N-glycan processing in plants. nih.gov The synthesis of mannose-containing compounds allows for the detailed investigation of these enzymatic pathways.
| Enzyme Class | Application of Mannose Derivative | Research Goal |
| Glycosyltransferases (e.g., POMGNT1) | Synthesis of mannosylated glycopeptide substrates. nih.gov | To assay enzyme activity and understand its role in diseases like muscular dystrophy. nih.gov |
| Mannosidases (e.g., Class I α-mannosidases) | Synthesis of substrates and development of inhibitors. nih.gov | To study enzyme function in N-glycan processing and cellular development. nih.gov |
| Phosphorylases (e.g., β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase) | Synthesis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine for studying a novel N-glycan metabolic pathway. researchgate.net | To elucidate energy-efficient metabolic pathways in gut bacteria. researchgate.net |
Integration into Multistep Total Synthesis of Natural Products and Bioactive Compounds
The stereochemically rich framework of D-Mannopyranose, 2,3,4,6-tetraacetate makes it a valuable chiral pool starting material for the total synthesis of complex natural products and other bioactive molecules that may or may not be carbohydrates themselves.
An example of this is the synthesis of mannose-containing analogues of (1->6)-branched (1->3)-glucohexaose. nih.gov This work involves the coupling of complex, protected trisaccharide donors, which are themselves synthesized from mannose and glucose building blocks, to create a hexasaccharide. nih.gov Such syntheses are crucial for confirming the structure of natural products and for producing sufficient quantities for biological evaluation. D-mannose is also a starting material for the synthesis of compounds like Biotin, Castanospermine, and Oseltamivir phosphate. herbs-tech.com
Research Tool in the Development of Non-Clinical Diagnostic Arrays (e.g., Glycan Arrays for Binding Specificity)
Glycan arrays have emerged as a powerful high-throughput technology for profiling the interactions of proteins with a wide variety of carbohydrate structures. D-Mannopyranose, 2,3,4,6-tetraacetate can serve as a precursor for the synthesis of mannose-containing glycans that are subsequently immobilized on these arrays.
The development of glycan microarrays often involves the immobilization of amino-functionalized glycans onto activated glass slides. nih.gov These functionalized glycans can be prepared from natural sources or through chemical synthesis, where acetylated sugars are key intermediates. Once synthesized and tagged, these glycans can be enzymatically modified to create a diverse library for arraying. nih.gov For example, a mannose-6-phosphate (B13060355) glycan microarray has been developed to identify ligands for P-type lectins. nih.gov These arrays are then interrogated with fluorescently labeled proteins to determine binding specificity, providing valuable insights into the biological roles of lectins and the glycans they recognize. nih.gov
Comparative Studies with Other Sugar Acetates for Understanding Reactivity and Stereochemistry
Comparative studies of D-Mannopyranose, 2,3,4,6-tetraacetate with the acetylated forms of other monosaccharides, such as glucose and galactose, provide fundamental insights into the influence of stereochemistry on chemical reactivity.
A study on the Lewis acid-catalyzed deacylation of glucose, galactose, and mannose peresters revealed interesting stereochemical outcomes. mdpi.comnih.gov For instance, the debenzoylation of α-D-mannose per(3-bromo)benzoate afforded 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating an inversion of configuration at the anomeric center. mdpi.com In contrast, similar reactions with glucose and galactose derivatives either retained or inverted the anomeric configuration depending on the starting material. mdpi.com These experimental results, often supported by computational studies, highlight the profound impact of the C-2 stereocenter on the stability of reaction intermediates and the stereochemical course of glycosylation and other anomeric center manipulations. mdpi.comnih.gov Such studies are crucial for developing more predictable and stereoselective glycosylation methods.
Q & A
Basic Research Questions
Q. What synthetic routes are established for D-Mannopyranose,2,3,4,6-tetraacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via deacylation of D-mannose pentaacetate. A typical procedure involves dissolving D-mannose pentaacetate in dry CH₂Cl₂, adding morpholine under N₂, stirring overnight, and washing with 1 N HCl and water . Optimization strategies include:
- Solvent selection : Use anhydrous solvents (e.g., CH₂Cl₂) to minimize hydrolysis.
- Catalyst variation : Test bases like triethylamine for faster deacetylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity. Computational studies (DFT/B3LYP/6-31G*) suggest the anomeric effect stabilizes intermediates during deacetylation .
Q. Which analytical techniques are effective for characterizing D-Mannopyranose tetraacetate?
- Methodological Answer :
-
IR Spectroscopy : Acetate C=O stretches at ~1746 cm⁻¹ confirm acetylation .
-
¹H NMR : Protons on the mannopyranose ring appear as multiplets (δ 5.92–3.51 ppm), while acetate methyl groups show singlets at δ 1.97–1.91 ppm .
-
Colorimetric Assay : Phenol-sulfuric acid method detects sugars at λmax ~490 nm, with sensitivity down to submicrogram levels .
Table 1 : Key Analytical Signatures
Technique Key Observations Reference IR C=O stretch at ~1746 cm⁻¹ ¹H NMR Acetate singlets at δ 1.97–1.91 ppm Phenol-H₂SO₄ λmax ~490 nm for sugar quantification
Q. What storage conditions ensure stability of D-Mannopyranose tetraacetate?
- Methodological Answer : Store in airtight, light-protected containers with desiccants (e.g., silica gel) at room temperature. Avoid humidity to prevent hydrolysis of acetyl groups .
Advanced Research Questions
Q. How does the anomeric effect influence deacetylation mechanisms in mannopyranose derivatives?
- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) on glucose pentaacetate reveal that the anomeric effect stabilizes axial transition states during deacetylation, favoring β-anomer retention. For mannopyranose tetraacetate, similar stereoelectronic effects likely govern reactivity, requiring molecular dynamics simulations to validate .
Q. What strategies elucidate structure-activity relationships (SAR) for D-Mannopyranose tetraacetate in modulating PI3K/Akt/mTOR signaling?
- Methodological Answer :
- Kinase assays : Measure IC₅₀ values using recombinant PI3K/Akt/mTOR proteins.
- siRNA silencing : Knock down pathway components to confirm target specificity.
- Molecular docking : Compare binding affinities of acetylated vs. deacetylated analogs using AutoDock/Vina.
Q. How can targeted delivery systems improve the therapeutic efficacy of D-Mannopyranose tetraacetate?
- Methodological Answer :
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.
- Ligand conjugation : Attach folate or transferrin to target cancer cell receptors.
- In vivo testing : Monitor tumor uptake via fluorescence imaging (e.g., Cy5.5-labeled analogs).
Table 2 : Synthesis Optimization Parameters
Contradictions and Limitations
- Toxicity Data : While related thioglucose tetraacetates show low in vitro toxicity, human safety profiles for D-Mannopyranose tetraacetate remain unstudied .
- Species Specificity : Antiviral activity observed in HIV/HCV models (for thioglucose analogs) may not extrapolate to other viruses or cell lines .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
